molecular formula C17H19FN2O4S B2879429 4-((1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034386-31-5

4-((1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2879429
CAS No.: 2034386-31-5
M. Wt: 366.41
InChI Key: VIQVTYJBQWFKFP-UHFFFAOYSA-N
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Description

4-((1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H19FN2O4S and its molecular weight is 366.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of various analogues of the compound, focusing on their potential as antibacterial, antituberculosis, and antifungal agents. Studies have explored the synthesis of new pyrimidine-azetidinone analogues and their antioxidant, in vitro antimicrobial, and antituberculosis activities (Chandrashekaraiah et al., 2014). Another area of interest is the development of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, indicating the compound's relevance in material science for creating high-performance polymers with specific physical properties (Liu et al., 2013).

Antimicrobial and Antituberculosis Activities

Several studies have focused on the antimicrobial and antituberculosis activities of derivatives of this compound. For instance, the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety have shown promising results against various bacterial strains (Azab et al., 2013). Similarly, the antimicrobial activity and docking study of some novel derivatives carrying the biologically active sulfonamide moiety have demonstrated significant antibacterial activity (Ghorab et al., 2017).

Pharmacological Applications

Research into the pharmacological applications of derivatives of this compound has also been explored. The discovery of antimycobacterial spiro-piperidin-4-ones through an atom economic, stereoselective synthesis highlights the potential of these compounds in treating tuberculosis and related bacterial infections (Kumar et al., 2008). Another study synthesized and evaluated the nicotinic acetylcholine receptor in vivo binding properties of a related compound, suggesting its use as a new positron emission tomography ligand for nicotinic receptors, which could have implications in neurological research and diagnostics (Doll et al., 1999).

Properties

IUPAC Name

4-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S/c1-11-6-13(18)4-5-16(11)25(22,23)20-9-15(10-20)24-14-7-12(2)19(3)17(21)8-14/h4-8,15H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQVTYJBQWFKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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